molecular formula C11H9Cl2N3OS B6299898 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one CAS No. 1256557-60-4

2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one

Cat. No.: B6299898
CAS No.: 1256557-60-4
M. Wt: 302.2 g/mol
InChI Key: CQXYMSOIEPDHNO-UHFFFAOYSA-N
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Description

2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one is a synthetic organic compound characterized by its complex structure, which includes a pyridyl group, a pyrimidinone core, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one typically involves multiple steps:

    Formation of the Pyridyl Intermediate: The starting material, 3,5-dichloro-4-pyridinecarboxaldehyde, is reacted with a thiol compound under basic conditions to form the pyridyl intermediate.

    Cyclization to Pyrimidinone: The intermediate is then subjected to cyclization with appropriate reagents to form the pyrimidinone core. This step often involves the use of strong bases and high temperatures to facilitate ring closure.

    Final Assembly:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridyl or pyrimidinone rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydro Derivatives: From reduction reactions.

    Substituted Pyridyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one exerts its effects is largely dependent on its interaction with molecular targets. It can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact pathways involved would depend on the specific application, whether it be inhibition of a particular enzyme or activation of a receptor.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-2-one
  • 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-4-one

Uniqueness

Compared to similar compounds, 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one is unique due to the position of the methyl group and the specific arrangement of the pyridyl and pyrimidinone rings. This unique structure can result in different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-[(3,5-dichloropyridin-4-yl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3OS/c1-6-2-10(17)16-11(15-6)18-5-7-8(12)3-14-4-9(7)13/h2-4H,5H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXYMSOIEPDHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=C(C=NC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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